molecular formula C18H22ClFN4O4 B12309521 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid,8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)-

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid,8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)-

Cat. No.: B12309521
M. Wt: 412.8 g/mol
InChI Key: OESOQRSLLMARQW-UHFFFAOYSA-N
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Description

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)- is a complex heterocyclic compound. It is known for its significant pharmacological properties and is often studied for its potential applications in medicinal chemistry. The compound features a unique structure that includes a pyrido-benzoxazine core, which is functionalized with various substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)- typically involves multiple steps. The process begins with the preparation of the pyrido-benzoxazine core, followed by the introduction of the amino, fluoro, and piperazinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired regioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: A fluoroquinolone antibiotic with a similar core structure.

    Ciprofloxacin: Another fluoroquinolone with comparable pharmacological properties.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity.

Uniqueness

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)- is unique due to its specific substituents and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESOQRSLLMARQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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